molecular formula C10H11FN4O B13204896 1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13204896
M. Wt: 222.22 g/mol
InChI Key: GNBIOFPISNDXBC-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group on the pyridine ring and the fluorine atom on the pyrazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyridine with ethyl acetoacetate, followed by cyclization and fluorination steps. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to the combination of its structural features, including the amino group, ethyl group, and fluorine atom. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H11FN4O

Molecular Weight

222.22 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one

InChI

InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)8-4-3-6(12)5-13-8/h3-5,9H,2,12H2,1H3

InChI Key

GNBIOFPISNDXBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1F)C2=NC=C(C=C2)N

Origin of Product

United States

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